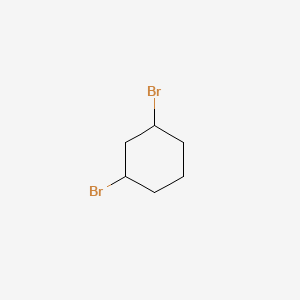

1,3-Dibromocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAGUHVDXDPWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dibromocyclohexane, focusing on the cis and trans isomers. It delves into their conformational analysis, thermodynamic stability, and stereochemical relationships. While specific experimental data for these particular compounds are sparse in readily available literature, this guide extrapolates from established principles of conformational analysis and stereochemistry to provide a robust theoretical framework.

Introduction to Stereoisomerism in this compound

This compound is a halogenated cyclic alkane that can exist as two primary stereoisomers: cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane. These isomers arise from the different spatial arrangements of the two bromine atoms relative to the plane of the cyclohexane (B81311) ring.

-

cis-1,3-Dibromocyclohexane: Both bromine atoms are on the same side of the cyclohexane ring (both pointing up or both pointing down).

-

trans-1,3-Dibromocyclohexane: The bromine atoms are on opposite sides of the cyclohexane ring (one pointing up and one pointing down).

The stereochemistry of these molecules is crucial in determining their physical properties, reactivity, and potential biological activity. Due to the presence of two stereocenters (at C1 and C3), further stereoisomerism is possible. The cis isomer is a meso compound as it possesses a plane of symmetry, making it achiral.[1][2] The trans isomer exists as a pair of enantiomers, (1R,3S)-1,3-dibromocyclohexane and (1S,3R)-1,3-dibromocyclohexane, and is therefore chiral.[3][4]

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The stability of the stereoisomers of this compound is dictated by the axial or equatorial positions of the bromine substituents in these chair conformations.

cis-1,3-Dibromocyclohexane

The cis isomer can exist in two rapidly interconverting chair conformations. In one conformation, both bromine atoms are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial).

The diequatorial conformer is significantly more stable than the diaxial conformer.[5][6] This is due to the presence of severe steric strain in the diaxial conformation, which includes two unfavorable 1,3-diaxial interactions between the bromine atoms and the axial hydrogens, as well as a highly destabilizing 1,3-diaxial interaction between the two large bromine atoms.[5] In the diequatorial conformer, these steric clashes are avoided.

trans-1,3-Dibromocyclohexane

For the trans isomer, each chair conformation has one bromine atom in an axial position and the other in an equatorial position. A ring flip interconverts these two conformations, but since the substituents are identical, the two conformers are degenerate (have the same energy).

Each conformer of the trans isomer experiences two 1,3-diaxial interactions between the single axial bromine atom and the axial hydrogens.

Quantitative Conformational Energy Analysis

The energy differences between conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial positions for a given substituent on a cyclohexane ring. The A-value for a bromine atom is approximately 0.4-0.6 kcal/mol.

| Isomer | Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) | Stability |

| cis-1,3-Dibromocyclohexane | 1 | Diequatorial | 0 | More Stable |

| 2 | Diaxial | > 1.6 (due to Br/Br interaction) | Less Stable | |

| trans-1,3-Dibromocyclohexane | 1 | Axial, Equatorial | ~0.8-1.2 | Degenerate |

| 2 | Equatorial, Axial | ~0.8-1.2 | Degenerate |

Note: The energy for the diaxial conformer of the cis isomer is a rough estimate and is expected to be significantly higher than the sum of the individual A-values due to the strong 1,3-diaxial Br-Br repulsion.

Experimental Protocols

Proposed Synthesis of a Mixture of cis- and trans-1,3-Dibromocyclohexane

A potential route to a mixture of the isomers is the free-radical bromination of bromocyclohexane. This reaction is, however, known to be relatively unselective and would likely produce a mixture of dibrominated products with different substitution patterns.

General Methodology:

-

Bromination: Bromocyclohexane would be reacted with bromine (Br₂) in the presence of UV light (hν) or a radical initiator in an inert solvent.

-

Workup: The reaction mixture would be washed to remove unreacted bromine and acidic byproducts.

-

Purification and Separation: The resulting mixture of dibromocyclohexane isomers would require separation, likely through fractional distillation or column chromatography.

Separation of Stereoisomers

The separation of the cis and trans isomers would likely be achieved by column chromatography, exploiting the differences in their polarity and interaction with the stationary phase. Due to the different dipole moments of the cis and trans isomers, they should have different affinities for a polar stationary phase like silica (B1680970) gel.

Spectroscopic Characterization (Predicted)

While specific experimental NMR spectra for cis- and trans-1,3-dibromocyclohexane are not available in the searched databases, the expected features can be predicted based on their structures.

Predicted ¹H NMR Spectra

-

cis-1,3-Dibromocyclohexane (Diequatorial Conformer): The two protons attached to the bromine-bearing carbons (H-1 and H-3) would be in axial positions and would likely appear as a complex multiplet at a downfield chemical shift due to the deshielding effect of the bromine atoms.

-

trans-1,3-Dibromocyclohexane: In the rapidly flipping equilibrium, there would be an averaged spectrum. The protons at C1 and C3 would be in both axial and equatorial environments, leading to a time-averaged signal, likely a complex multiplet.

Predicted ¹³C NMR Spectra

-

cis-1,3-Dibromocyclohexane: Due to the plane of symmetry in the diequatorial conformer, one would expect to see fewer than six signals. The carbons C1 and C3 would be equivalent, as would C4 and C6, and C2 and C5. Thus, three signals would be expected for the ring carbons.

-

trans-1,3-Dibromocyclohexane: In the enantiomeric trans isomers, all six carbon atoms are chemically distinct, and therefore six signals would be expected in the ¹³C NMR spectrum.

Physical and Chemical Properties

Specific, experimentally determined physical properties for the individual cis and trans isomers of this compound are not well-documented in the available literature. However, some general properties for this compound (isomer mixture not specified) are available.

| Property | Value |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol [7] |

| Boiling Point (Predicted) | Not available for individual isomers |

| Density (Predicted) | Not available for individual isomers |

It is expected that the cis and trans isomers would have slightly different boiling points and densities due to differences in their molecular shape and intermolecular forces.

Conclusion

The stereoisomers of this compound provide a classic example of the interplay between stereochemistry and conformational analysis in cyclic systems. The cis isomer exists predominantly in a diequatorial chair conformation to minimize steric strain, while the trans isomer exists as a pair of rapidly interconverting, degenerate chair conformers. While detailed experimental data for these specific compounds are limited, their behavior can be reliably predicted based on fundamental principles of organic chemistry. Further research to isolate and characterize these isomers would provide valuable data for computational modeling and a deeper understanding of substituent effects in cyclohexane systems.

References

Conformational Analysis of 1,3-Dibromocyclohexane Chair Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-1,3-dibromocyclohexane, focusing on the stereochemical and energetic properties of their chair conformations. This document delves into the thermodynamic principles governing conformational isomerism, details experimental methodologies for analysis, and presents quantitative data to inform research and development in fields where cyclohexane (B81311) scaffolds are prevalent.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggered carbon-carbon bonds). Substituents on the cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).

The interplay of steric and electronic effects dictates the preferred conformation of substituted cyclohexanes. A key factor in this determination is the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsive forces with the other two axial substituents on the same face of the ring. The energetic cost of these interactions leads to a general preference for larger substituents to occupy the more spacious equatorial positions.

Conformational Isomers of 1,3-Dibromocyclohexane

This compound exists as two diastereomers: cis and trans. The conformational analysis of each isomer reveals significant differences in their stability and equilibrium compositions.

Cis-1,3-Dibromocyclohexane

The cis isomer has both bromine atoms on the same face of the cyclohexane ring. This arrangement allows for two possible chair conformations that are in equilibrium through a process known as a ring flip.

-

Diequatorial (e,e) Conformer: In this conformation, both bromine atoms occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the bulky bromine atoms.

-

Diaxial (a,a) Conformer: Following a ring flip, both bromine atoms are in axial positions. This conformer is significantly destabilized by 1,3-diaxial interactions. There is a repulsive interaction between the two axial bromine atoms, as well as interactions between each bromine atom and the axial hydrogens at C5 and C1 (relative to the other bromine at C3).

The equilibrium between these two conformers strongly favors the diequatorial form due to its lower steric strain.

Trans-1,3-Dibromocyclohexane

In the trans isomer, the two bromine atoms are on opposite faces of the ring. A ring flip interconverts two chair conformations.

-

Axial-Equatorial (a,e) Conformer: In one chair form, one bromine atom is in an axial position while the other is in an equatorial position.

-

Equatorial-Axial (e,a) Conformer: The ring-flipped conformation also has one axial and one equatorial bromine atom.

Since both chair conformations of the trans isomer have one axial and one equatorial bromine substituent, they are energetically equivalent. Therefore, they exist in approximately equal populations at equilibrium.

Quantitative Energetic Analysis

The relative stabilities of the conformers can be quantified by examining the energetic penalties associated with axial substituents. The "A-value" of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| A-value for Bromine (-Br) | ~0.43-0.55 | ~1.8-2.3 |

| 1,3-Diaxial Br-H Interaction | ~0.25 | ~1.05 |

| 1,3-Diaxial Br-Br Interaction | >5.0 (Estimated) | >21 (Estimated) |

Note: The A-value for bromine can vary slightly depending on the experimental conditions and the solvent used. The 1,3-diaxial Br-Br interaction energy is substantial and leads to a strong preference for the diequatorial conformer in the cis isomer.

For cis-1,3-dibromocyclohexane , the energy of the diaxial conformer is significantly higher than the diequatorial conformer. The total strain energy in the diaxial form includes two Br-H 1,3-diaxial interactions and a highly unfavorable Br-Br 1,3-diaxial interaction. This results in the equilibrium lying almost exclusively towards the diequatorial conformer.

For trans-1,3-dibromocyclohexane , both chair conformers have one axial bromine and one equatorial bromine. The steric strain in both conformers is therefore very similar, arising from the 1,3-diaxial interactions of a single axial bromine with two axial hydrogens. As a result, the two conformers are of nearly equal energy.

Experimental Protocols

The conformational analysis of this compound isomers is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly useful for slowing down the rate of chair-chair interconversion, allowing for the observation of individual conformers.

Synthesis of Cis- and Trans-1,3-Dibromocyclohexane

General Protocol for Free-Radical Bromination:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve bromocyclohexane (B57405) in a suitable inert solvent such as carbon tetrachloride.

-

Initiation: The reaction is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), and/or by irradiation with UV light.

-

Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining the appropriate temperature and UV irradiation.

-

Workup: After the reaction is complete (as monitored by GC or TLC), the reaction mixture is cooled and washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting mixture of isomers would require careful separation by fractional distillation or column chromatography.

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified cis- or trans-1,3-dibromocyclohexane isomer in a deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in an NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.

-

At each temperature, allow the sample to equilibrate before acquiring the spectrum.

-

Key parameters to record include chemical shifts (δ) and coupling constants (J).

Data Analysis:

-

At room temperature, the rate of chair-chair interconversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum.

-

As the temperature is lowered, the interconversion rate slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may broaden and then resolve into separate sets of peaks for each conformer.

-

The ratio of the conformers at a given low temperature can be determined by integrating the signals corresponding to each conformer.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

The coupling constants of the methine protons (CH-Br) are particularly informative. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the observed coupling constants in the time-averaged spectrum, the relative populations of the conformers can be estimated.

Mandatory Visualizations

Caption: Equilibrium between the diaxial and diequatorial conformers of cis-1,3-dibromocyclohexane.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the conformers for rendering.

Caption: Equilibrium between the two equivalent conformers of trans-1,3-dibromocyclohexane.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the conformers for rendering.

Caption: Experimental workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound provides a clear illustration of the fundamental principles of stereochemistry. The cis isomer exists predominantly in the diequatorial conformation to avoid severe 1,3-diaxial steric repulsion between the two bromine atoms. In contrast, the trans isomer exists as an equilibrium mixture of two energetically equivalent axial-equatorial chair conformers. A thorough understanding of these conformational preferences, quantified through experimental techniques such as variable-temperature NMR spectroscopy, is crucial for predicting the reactivity and biological activity of molecules containing the 1,3-disubstituted cyclohexane motif. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

An In-depth Technical Guide to the Conformational Analysis of Axial vs. Equatorial Substituents in 1,3-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of cis- and trans-1,3-dibromocyclohexane, with a focus on the energetic differences between axial and equatorial substituent orientations. This document details the underlying stereochemical principles, quantitative energetic data, experimental methodologies for characterization, and logical workflows for analysis.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, the spatial arrangement of substituents profoundly influences their reactivity, stability, and intermolecular interactions. A thorough understanding of conformational preferences is therefore critical in fields ranging from synthetic chemistry to drug design, where molecular recognition and binding are paramount. 1,3-Dibromocyclohexane serves as an excellent model system for elucidating the principles of conformational analysis, particularly the energetic trade-offs between axial and equatorial substituent placement and the impact of 1,3-diaxial interactions.

Conformational Isomers of this compound

Cyclohexane exists predominantly in a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring inversion or chair flip, axial and equatorial positions interconvert.

For this compound, two diastereomers exist: cis and trans.

-

cis-1,3-Dibromocyclohexane: In the cis isomer, the two bromine atoms are on the same side of the cyclohexane ring. This can result in two chair conformers: one with both bromine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe steric hindrance.[1][2] The diaxial conformer is destabilized by the repulsive 1,3-diaxial interaction between the two bulky bromine atoms.[1][3]

-

trans-1,3-Dibromocyclohexane: In the trans isomer, the bromine atoms are on opposite sides of the ring. This results in two energetically equivalent chair conformers, each with one bromine atom in an axial position and the other in an equatorial position (axial-equatorial).[2]

Quantitative Energetic Analysis

The relative stability of different conformers can be quantified by the difference in their Gibbs free energy (ΔG). A key parameter in this analysis is the "A-value," which represents the free energy difference between a conformer with a substituent in the equatorial position and the conformer with that substituent in the axial position for a monosubstituted cyclohexane.[4]

| Parameter | Value (kcal/mol) | Description |

| A-value (Bromine) | ~0.38 - 0.62 | The energetic preference for a single bromine atom to be in the equatorial position over the axial position. |

| 1,3-Diaxial Interaction (Br-Br) | Not precisely quantified in literature, but significantly destabilizing. | The steric repulsion between two bromine atoms in a 1,3-diaxial arrangement. X-ray crystallography has shown ring distortion to accommodate this interaction, with a Br-Br interatomic distance of 3.54 Å.[5] |

| Gibbs Free Energy Difference (cis-1,3-dibromocyclohexane) | The diequatorial conformer is significantly more stable. | The energy difference is largely dictated by the severe 1,3-diaxial interaction in the diaxial form. |

| Gibbs Free Energy Difference (trans-1,3-dibromocyclohexane) | 0 | The two axial-equatorial chair conformers are energetically equivalent. |

Note: The A-value for bromine can vary slightly depending on the experimental conditions and the method of determination.

Experimental Protocols

Synthesis of cis- and trans-1,3-Dibromocyclohexane

A common method for the synthesis of dibromocyclohexanes is the bromination of cyclohexene. However, this primarily yields 1,2-dibromocyclohexane. The synthesis of this compound isomers typically involves multi-step procedures. One possible route involves the radical bromination of bromocyclohexane, which can lead to a mixture of dibrominated products, including the 1,3-isomers. Separation of the cis and trans isomers can be achieved by chromatography.

A General Synthetic Approach (Illustrative):

-

Starting Material: Bromocyclohexane.

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

-

Reaction: The mixture is refluxed to initiate radical bromination.

-

Workup: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.

-

Purification and Separation: The resulting mixture of dibromocyclohexanes is separated into its components, including the cis- and trans-1,3-isomers, using column chromatography on silica (B1680970) gel.

Conformational Analysis by Variable Temperature NMR Spectroscopy

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study conformational equilibria. At room temperature, the chair flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed down to a point where distinct signals for each conformer can be observed.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)). The concentration should be optimized for the specific NMR instrument, typically in the range of 10-20 mg/mL.

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Instrument Setup:

-

Use a spectrometer equipped with a variable temperature unit.

-

Tune and match the probe for the nucleus to be observed (typically ¹H).

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

-

Variable Temperature Experiment:

-

Gradually lower the temperature of the probe in increments of 10-20 K.

-

Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

-

Monitor the spectrum for changes, particularly the broadening and eventual splitting of signals corresponding to the protons on the cyclohexane ring. The temperature at which the separate signals for the two conformers begin to resolve is known as the coalescence temperature.

-

Continue to lower the temperature until well-resolved spectra of both conformers are obtained, or until the solvent begins to freeze.

-

-

Data Analysis:

-

At a low temperature where the interconversion is slow, integrate the signals corresponding to each conformer.

-

The ratio of the integrals gives the equilibrium constant (K) for the conformational equilibrium at that temperature.

-

The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.

-

By measuring K at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van't Hoff plot (ln(K) vs. 1/T).

-

Visualization of Workflows and Relationships

Experimental Workflow for Conformational Analysis

References

1,3-Dibromocyclohexane molecular weight and formula

An In-Depth Technical Guide to 1,3-Dibromocyclohexane

Introduction

This compound is a halogenated cyclic organic compound. It consists of a six-membered carbon ring, cyclohexane (B81311), substituted with two bromine atoms at the first and third positions.[1] This molecule is a key substrate in organic synthesis and serves as a valuable case study for understanding stereochemistry in cyclic systems, particularly the concepts of axial and equatorial positioning in chair conformations.[1] Its isomers, cis and trans, exhibit distinct physical properties and chemical reactivity due to the spatial arrangement of the bromine atoms.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These values are computed and have been sourced from comprehensive chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | PubChem[2], Guidechem[3], NIST[4] |

| Molecular Weight | 241.95 g/mol | PubChem[2] |

| Monoisotopic Mass | 239.91493 Da | PubChem[2], Guidechem[3] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Registry Number | 3725-17-5 | NIST[4] |

Stereochemistry and Conformation

The placement of the two bromine atoms on the cyclohexane ring leads to the existence of cis and trans stereoisomers. The stability of these isomers is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain.[1]

-

cis-1,3-Dibromocyclohexane: In the most stable chair conformation, both bromine atoms can occupy equatorial positions, which minimizes steric hindrance.[1]

-

trans-1,3-Dibromocyclohexane: In its chair conformation, one bromine atom is in an axial position while the other is in an equatorial position.[5]

The preference for bromine atoms to be in the more spacious equatorial positions makes the cis isomer generally more stable than the trans isomer.

Caption: Conformational relationship of cis and trans-1,3-dibromocyclohexane.

Experimental Protocols

Synthesis of this compound

While specific protocols for this compound are less common in literature than for its 1,2- and 1,4-isomers, a plausible synthesis route involves the bromination of cyclohexene (B86901) followed by rearrangement or direct synthesis from a 1,3-diol. A common general method for synthesizing dibromocyclohexanes involves the addition of bromine to cyclohexene.[6]

Objective: To synthesize 1,2-dibromocyclohexane (B1204518) via the electrophilic addition of bromine to cyclohexene. This procedure can be adapted or followed by subsequent reactions to potentially yield the 1,3-isomer, although dehydrobromination to form 1,3-cyclohexadiene (B119728) is a more common subsequent step.[7]

Materials:

-

Cyclohexene

-

Bromine

-

Carbon Tetrachloride (or a greener alternative solvent)

-

Absolute Alcohol

-

Ice-salt bath

-

Separatory funnel, round-bottom flask, stirrer, thermometer

-

Distillation apparatus

Procedure:

-

A solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute alcohol is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel.[6]

-

The flask is cooled in an ice-salt bath to approximately -5°C.[6]

-

A solution of bromine in carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1°C to minimize substitution side reactions.[6]

-

After the addition is complete, the reaction mixture is transferred to a distillation flask.

-

The solvent and any excess cyclohexene are removed by distillation from a water bath.[6]

-

The remaining product, crude dibromocyclohexane, is then distilled under reduced pressure to yield the purified product.[6]

Purification: The crude dibromide can be further purified by washing with a 20% ethyl alcoholic potassium hydroxide (B78521) solution, followed by washing with water to remove alkali, drying, and subsequent distillation.[6] This treatment helps to remove byproducts and prevents the compound from darkening over time.[6]

Caption: Experimental workflow for the synthesis of dibromocyclohexane.

Reactions and Applications

This compound can undergo various reactions typical of alkyl halides. A primary application is in elimination reactions to form dienes, which are valuable precursors in organic synthesis.

Dehydrobromination to 1,3-Cyclohexadiene

Treatment of a dibromocyclohexane isomer with a strong base can induce a double dehydrobromination to yield 1,3-cyclohexadiene.[7] This reaction is a fundamental method for preparing conjugated dienes.

Reaction Scheme: 1,2-Dibromocyclohexane + Strong Base → 1,3-Cyclohexadiene + 2 HBr

A detailed procedure involves reacting 1,2-dibromocyclohexane with sodium hydride in a suitable solvent mixture, followed by distillation of the resulting 1,3-cyclohexadiene.[7] This illustrates a potential synthetic pathway starting from dibrominated cyclohexanes.

Caption: Logical pathway for the synthesis of 1,3-cyclohexadiene.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound | C6H10Br2 | CID 557100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Cyclohexane, 1,3-dibromo- [webbook.nist.gov]

- 5. So it ( trans-1,3-dibromocyclohexane) has an optical activity ? what is t.. [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 1,3-Dibromocyclohexane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-dibromocyclohexane, specifically its boiling point and density. The information is compiled from various sources to offer a detailed resource for laboratory and research applications.

Summary of Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. While experimental data is limited, the following table summarizes the available information, including predicted and experimental values.

| Physical Property | Value | Data Type |

| Boiling Point | 224.6 ± 23.0 °C (at 760 mmHg) | Predicted |

| Density | 1.8 ± 0.1 g/cm³ | Predicted |

Experimental Protocols

Standardized methods are employed to determine the boiling point and density of liquid chemical compounds like this compound. The following sections detail the principles behind these experimental procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For halogenated hydrocarbons, several methods can be employed, with distillation being a common and accurate technique.

Standard Test Method for Distillation of Organic Compounds (based on ASTM D1078)

This method determines the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Graduated cylinder for receiving the distillate

-

Calibrated thermometer

-

Heating mantle or oil bath

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that distills.

-

The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

-

Heating is continued at a regulated rate, and the temperature is recorded at various percentages of the distilled volume.

-

The barometric pressure is recorded and, if necessary, the observed boiling point is corrected to standard pressure (760 mmHg).

A micro method for boiling point determination can also be utilized when only a small amount of the substance is available. This involves heating a small sample in a capillary tube and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, a pycnometer or a hydrometer can be used for accurate measurement.

Standard Test Method for Density and Specific Gravity of Liquids by Bingham Pycnometer (based on ASTM D1217, relevant principles applicable from ASTM D2111 for Halogenated Organic Solvents)

This method provides a precise measurement of the density of liquids.

Apparatus:

-

Bingham pycnometer (a U-shaped glass tube with a capillary arm)

-

Constant-temperature bath

-

Analytical balance

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed.

-

The pycnometer is then filled with the this compound sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The volume of the liquid in the pycnometer is adjusted to a specific mark on the capillary arm.

-

The pycnometer is removed from the bath, cleaned on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Experimental Workflow

The logical progression for the experimental determination of the physical properties of this compound can be visualized as a workflow.

Spectroscopic Analysis of 1,3-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibromocyclohexane, a key intermediate in various synthetic applications. The document details predicted and typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. This information is crucial for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is complex due to the conformational flexibility of the cyclohexane (B81311) ring and the presence of stereoisomers (cis and trans). The chemical shifts are influenced by the electronegativity of the bromine atoms and the relative positions of the protons. The following table presents predicted chemical shifts for a mixture of isomers.

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CH-Br | 4.2 - 4.6 | Multiplet | - |

| CH₂ (adjacent to CH-Br) | 2.0 - 2.5 | Multiplet | - |

| Other CH₂ | 1.5 - 2.0 | Multiplet | - |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbons attached to the bromine atoms are expected to be significantly downfield.

| Carbon | Chemical Shift (δ) (ppm) |

| C-Br | 55 - 65 |

| C (adjacent to C-Br) | 30 - 40 |

| Other C | 20 - 30 |

IR (Infrared) Spectroscopy Data (Typical)

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 600 - 700 | C-Br stretch | Strong |

MS (Mass Spectrometry) Data (Typical)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will primarily involve the loss of bromine and hydrogen bromide.

| m/z | Ion | Notes |

| 240, 242, 244 | [C₆H₁₀Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 161, 163 | [C₆H₁₀Br]⁺ | Loss of a bromine atom |

| 81 | [C₆H₉]⁺ | Loss of two bromine atoms |

| 79 | [C₆H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed, standardized methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Acquisition and Interpretation:

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the molecular ion peak for its isotopic pattern and identify major fragment ions to aid in structure elucidation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown compound, such as this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

An In-depth Technical Guide to the Chirality and Optical Activity of 1,3-Dibromocyclohexane Isomers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical properties of cis- and trans-1,3-dibromocyclohexane, focusing on their chirality and resulting optical activity. The information is presented to aid in the understanding of stereoisomerism in cyclic systems, a critical aspect of molecular recognition in drug development.

Introduction to Stereoisomerism in 1,3-Dibromocyclohexane

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the two bromine atoms relative to the cyclohexane (B81311) ring dictates the presence or absence of chirality and, consequently, optical activity. The analysis of these isomers requires consideration of their three-dimensional chair conformations.

Analysis of Stereoisomers

cis-1,3-Dibromocyclohexane

The cis-isomer of this compound has both bromine atoms on the same side of the cyclohexane ring. In its chair conformations, this results in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable due to reduced steric strain.

Crucially, cis-1,3-dibromocyclohexane possesses a plane of symmetry that bisects the molecule.[1][2] This plane of symmetry renders the molecule achiral, despite the presence of two stereocenters.[1][2] Molecules that contain stereocenters but are achiral due to an internal plane of symmetry are known as meso compounds.

As a result of its achiral nature, cis-1,3-dibromocyclohexane is optically inactive.[1][3] Any rotation of plane-polarized light caused by one stereocenter is cancelled by the equal and opposite rotation of the other.

trans-1,3-Dibromocyclohexane

In the trans-isomer, the two bromine atoms are on opposite sides of the ring. In the chair conformation, this necessitates that one bromine atom is in an axial position and the other is in an equatorial position (a,e). Ring flipping converts it to an equivalent (e,a) conformation.

A careful examination of the more stable (a,e) chair conformation of trans-1,3-dibromocyclohexane reveals the absence of a plane of symmetry or a center of inversion.[4] Although it possesses a C₂ rotational axis, the lack of reflectional symmetry means the molecule is chiral.[4] Therefore, trans-1,3-dibromocyclohexane exists as a pair of non-superimposable mirror images, known as enantiomers.[4]

These enantiomers are expected to be optically active, with each enantiomer rotating plane-polarized light to an equal magnitude but in opposite directions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, will be optically inactive.

Data Presentation: Optical Activity

The quantitative measure of a chiral compound's ability to rotate plane-polarized light is its specific rotation. Due to their symmetry properties, the optical activity of the this compound isomers can be summarized as follows.

| Isomer | Chirality | Optical Activity | Specific Rotation ([α]D) |

| cis-1,3-Dibromocyclohexane | Achiral (meso) | Optically Inactive | 0° |

| trans-1,3-Dibromocyclohexane | Chiral | Optically Active (as enantiomers) | Equal and opposite for each enantiomer* |

Experimental Protocols

While specific, detailed experimental procedures for the synthesis and analysis of this compound isomers are not widely published in general literature, the following sections outline the standard methodologies that would be employed.

Synthesis of this compound

A potential synthetic route to this compound could involve the free-radical bromination of cyclohexane. However, this reaction typically lacks regioselectivity and would produce a mixture of mono- and poly-halogenated products, including other isomers. A more controlled synthesis might start from a precursor with the desired 1,3-substitution pattern, such as 1,3-cyclohexanediol, followed by conversion of the hydroxyl groups to bromides using a reagent like phosphorus tribromide (PBr₃). Separation of the resulting cis and trans isomers would be necessary, likely via chromatographic techniques such as column chromatography or gas chromatography.

Resolution of trans-1,3-Dibromocyclohexane Enantiomers

To isolate the individual enantiomers of trans-1,3-dibromocyclohexane, a process called chemical resolution would be required. This generally involves:

-

Derivatization: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.

-

Separation: These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization or chromatography.

-

Removal of Resolving Agent: Once separated, the chiral resolving agent is chemically removed to yield the pure enantiomers of the original compound.

Determination of Optical Activity (Polarimetry)

The optical activity of the separated trans-enantiomers would be determined using a polarimeter.

Methodology:

-

Sample Preparation: A solution of the purified enantiomer is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent.

-

Measurement: The solution is placed in a sample tube of a known path length (l, in decimeters).

-

Analysis: Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample. The instrument measures the observed angle of rotation (α).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l)

The measurement is temperature and wavelength-dependent and is reported accordingly (e.g., [α]²⁰D).

Visualization of Stereochemical Relationships

The logical relationship between the isomers of this compound is illustrated in the diagram below.

References

Stability Analysis of cis- vs. trans-1,3-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the relative stabilities of cis- and trans-1,3-dibromocyclohexane. The document delves into the conformational intricacies of these isomers, presenting quantitative thermodynamic data, detailed experimental and computational methodologies, and visual representations of the underlying chemical principles. This information is critical for professionals in drug development and chemical research, where understanding molecular conformation and stability is paramount for predicting reactivity, biological activity, and material properties.

Core Concepts in Cyclohexane (B81311) Conformational Analysis

The stability of substituted cyclohexanes is predominantly governed by the steric strain arising from the spatial arrangement of substituents on the chair conformation of the six-membered ring. The two primary positions for substituents are axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Generally, substituents in the equatorial position are more stable due to reduced steric hindrance with other atoms in the ring.[1][2]

A key quantitative measure of this steric preference is the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][3] A larger A-value signifies a greater preference for the equatorial position.

Conformational Analysis of 1,3-Dibromocyclohexane Isomers

cis-1,3-Dibromocyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flipping. In one conformation, both bromine atoms are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

-

Diequatorial Conformation (e,e): This is the most stable conformation of cis-1,3-dibromocyclohexane. With both bulky bromine atoms in the spacious equatorial positions, steric interactions are minimized.

-

Diaxial Conformation (a,a): This conformation is significantly less stable due to severe steric hindrance. This includes 1,3-diaxial interactions between each axial bromine atom and the axial hydrogens on the same side of the ring. More importantly, there is a highly destabilizing 1,3-diaxial interaction between the two bromine atoms themselves.

trans-1,3-Dibromocyclohexane

The trans isomer also undergoes ring flipping between two chair conformations. However, in both conformations, one bromine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial, a,e). Due to the symmetry of the molecule, the two conformers resulting from a ring flip are identical in energy.

Quantitative Stability Analysis

The relative stabilities of the different conformers can be estimated using A-values. The A-value for a bromine substituent is approximately 0.43 kcal/mol.[1] This value represents the energy cost of having a bromine atom in an axial position compared to an equatorial one.

Table 1: Estimated Strain Energies and Relative Stabilities of this compound Conformers

| Isomer | Conformation | Substituent Positions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis | Diequatorial (e,e) | 1-Br: equatorial, 3-Br: equatorial | ~ 0 | Most Stable |

| cis | Diaxial (a,a) | 1-Br: axial, 3-Br: axial | > 2 x A(Br) + E(Br-Br) > 0.86 + E(Br-Br) | Least Stable |

| trans | Axial-Equatorial (a,e) | 1-Br: axial, 3-Br: equatorial | A(Br) ≈ 0.43 | Intermediate |

| trans | Equatorial-Axial (e,a) | 1-Br: equatorial, 3-Br: axial | A(Br) ≈ 0.43 | Intermediate |

Experimental Determination of Conformational Equilibrium

The relative populations of the conformers, and thus the Gibbs free energy difference between them, can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers of cis- and trans-1,3-dibromocyclohexane.

Materials and Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz) equipped with a variable temperature unit.[4]

-

NMR tubes suitable for low-temperature experiments.

-

Sample of cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane.

-

Appropriate deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Cryogenic liquid (e.g., liquid nitrogen) for cooling.[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of the this compound isomer in the chosen deuterated solvent in an NMR tube.

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flipping is rapid on the NMR timescale, and the observed chemical shifts and coupling constants will be a weighted average of the contributing conformers.[6]

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K).[5] Acquire a ¹H NMR spectrum at each temperature.

-

Coalescence and Freezing Out: As the temperature decreases, the rate of ring flipping will slow down. The broad, averaged signals will sharpen and eventually resolve into separate sets of signals for each conformer. This "freezing out" of the individual conformers typically occurs at temperatures below -60 °C for cyclohexane derivatives.

-

Integration of Signals: Once the signals for the individual conformers are well-resolved, carefully integrate the area under the peaks corresponding to each conformer. The ratio of the integrals is directly proportional to the ratio of the populations of the conformers.

-

Calculation of Keq and ΔG°:

-

The equilibrium constant (Keq) is calculated as the ratio of the populations of the more stable conformer to the less stable conformer.

-

The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.

-

Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for modeling the conformations of molecules and calculating their relative energies.

Objective: To calculate the optimized geometries and relative energies of the chair conformations of cis- and trans-1,3-dibromocyclohexane.

Software: A quantum chemistry software package such as Gaussian, Spartan, or Avogadro.[7]

Procedure:

-

Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers of cis-1,3-dibromocyclohexane, and the axial-equatorial conformer of trans-1,3-dibromocyclohexane.

-

Geometry Optimization: Perform a geometry optimization for each conformer. A common and reliable level of theory for such molecules is B3LYP with a 6-31G(d) or larger basis set.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships discussed in this guide.

Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Unraveling Steric Hindrance: A Technical Guide to 1,3-Diaxial Interactions in 1,3-Dibromocyclohexane Conformers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational isomerism of 1,3-dibromocyclohexane, with a specific focus on the destabilizing effects of 1,3-diaxial interactions. Understanding these non-bonding steric strains is fundamental in stereochemistry and crucial for professionals in drug design and materials science, where molecular geometry dictates reactivity, binding affinity, and physical properties. This document outlines the energetic penalties associated with various conformers, details the experimental and computational methods used for their determination, and provides visual representations of the conformational equilibria.

Foundational Concepts: The Cyclohexane (B81311) Chair and Conformational Inversion

The cyclohexane ring predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-C bonds). In this conformation, the twelve substituents on the ring are oriented in one of two positions:

-

Axial (a): Perpendicular to the approximate plane of the ring, pointing straight up or down.

-

Equatorial (e): Pointing out from the perimeter of the ring, in the approximate plane.

Through a process known as a "ring flip" or "chair interconversion," one chair conformer can rapidly convert to an alternative chair form at room temperature. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

A critical factor governing the stability of a substituted cyclohexane is the steric strain arising from 1,3-diaxial interactions . These are repulsive van der Waals forces between an axial substituent and the other two axial substituents located on the same face of the ring (at the C3 and C5 positions relative to the substituent at C1). Because equatorial substituents are directed away from the ring's core, they do not experience this significant steric clash, making the conformer with the bulky group in the equatorial position generally more stable.

Conformational Analysis of cis-1,3-Dibromocyclohexane

The cis isomer has one bromine atom pointing up and the other down relative to the plane of the ring. In a chair conformation, this requires one substituent to be axial and the other to be equatorial (a,e). A ring flip converts the axial bromine to equatorial and the equatorial bromine to axial (e,a).

Since both conformers are identical in structure and energy (a,e is equivalent to e,a), they exist in a 1:1 ratio at equilibrium. In either conformer, the single axial bromine atom experiences two 1,3-diaxial interactions with axial hydrogen atoms.

Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.

Conformational Analysis of trans-1,3-Dibromocyclohexane

The trans isomer presents a more complex scenario. To achieve a trans configuration, the two bromine atoms must both be oriented in axial positions (diaxial, a,a) or both in equatorial positions (diequatorial, e,e). These two conformers are diastereomers and possess different energy levels.

-

Diequatorial (e,e) Conformer: This conformer is significantly more stable. It minimizes steric strain as both bulky bromine atoms occupy the spacious equatorial positions. The only 1,3-diaxial interactions are the minimal H-H repulsions.

-

Diaxial (a,a) Conformer: This conformer is highly unstable due to severe steric hindrance. It suffers from multiple 1,3-diaxial interactions:

-

Each axial bromine interacts with two axial hydrogens.

-

A highly repulsive interaction occurs between the two large axial bromine atoms.

-

This large energy difference means the equilibrium heavily favors the diequatorial (e,e) conformer.

Caption: Conformational equilibrium of trans-1,3-dibromocyclohexane.

Quantitative Energetic Analysis

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. While A-values provide a good estimate, the 1,3-diaxial interaction between two non-hydrogen substituents (like Br-Br) is often more severe than a simple sum of A-values would predict.

| Interaction / Parameter | Description | Typical Energy Cost (kcal/mol) |

| A-value (Bromine) | The energy penalty for one axial bromine atom interacting with two axial hydrogens (2 x Br-H interaction). | ~0.38 - 0.60 |

| Br-Br (1,3-diaxial) | The direct steric repulsion between two axial bromine atoms in the trans-(a,a) conformer. | > 5.0 |

| H-H (1,3-diaxial) | The baseline steric interaction between two axial hydrogens on the same side of the ring. | ~0.9 |

Note: The energy values can vary based on the solvent and the specific experimental or computational method used for determination. The Br-Br interaction is particularly destabilizing, rendering the diaxial conformer of the trans isomer a minor contributor to the overall equilibrium.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of spectroscopic and computational techniques.

Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow the rate of chair interconversion to a point where signals for individual conformers can be resolved and quantified.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or carbon disulfide, CS₂).

-

Cooling: The NMR probe is cooled to a low temperature, typically below -60 °C. At this temperature, the rate of ring flip becomes slow on the NMR timescale.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired. The signals for the axial and equatorial protons (or carbons) will appear as separate, distinct peaks for each conformer.

-

Signal Integration: The relative concentrations of the conformers at equilibrium are determined by integrating the area under the corresponding, well-resolved peaks.

-

Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following equation:

-

ΔG° = -RT ln(K_eq)

-

Where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the concentrations of the two conformers).

-

Protocol: Computational Chemistry (e.g., Density Functional Theory - DFT)

Objective: To model the conformers in silico and calculate their relative electronic energies.

Methodology:

-

Structure Building: The 3D structures of the relevant conformers (e.g., trans-(e,e) and trans-(a,a) of this compound) are built using molecular modeling software.

-

Geometry Optimization: An initial energy minimization is performed using a lower-level theory (e.g., a molecular mechanics force field). This is followed by a high-level geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Comparison: The total electronic energies (with ZPVE corrections) of the optimized conformers are compared. The difference in energy corresponds to the relative stability of the conformers.

Methodological & Application

Synthesis of 1,3-Dibromocyclohexane from Cyclohexene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-dibromocyclohexane, a valuable intermediate in organic synthesis, starting from cyclohexene (B86901). The synthesis is approached via a two-step sequence involving an initial allylic bromination followed by a subsequent hydrobromination.

Introduction

This compound is a key building block in the synthesis of various carbocyclic and heterocyclic compounds of interest in medicinal chemistry and materials science. Its bifunctional nature, with two bromine atoms in a 1,3-relationship, allows for a range of subsequent chemical transformations. The synthesis from the readily available starting material, cyclohexene, provides a practical route to this important intermediate. The overall synthetic strategy involves two key transformations:

-

Allylic Bromination: Cyclohexene is first converted to 3-bromocyclohexene (B24779) via a free-radical allylic bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

-

Hydrobromination: The resulting 3-bromocyclohexene is then subjected to hydrobromination to introduce the second bromine atom and saturate the cyclohexene ring, yielding the target this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound from cyclohexene.

| Step | Reaction | Reactants | Reagents | Solvent | Yield (%) | Product |

| 1 | Allylic Bromination | Cyclohexene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 53-70% | 3-Bromocyclohexene |

| 2 | Hydrobromination | 3-Bromocyclohexene | Hydrogen Bromide (HBr) | Acetic Acid | Not specified in literature | This compound |

Experimental Protocols

Step 1: Synthesis of 3-Bromocyclohexene via Allylic Bromination

This protocol is adapted from established procedures for the allylic bromination of cyclohexene using N-bromosuccinimide.[1][2][3][4][5][6]

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium sulfite (B76179) (Na₂SO₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.2 eq) to the solution.

-

Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq) or benzoyl peroxide.

-

Stir the reaction mixture at room temperature for a short period, then heat to reflux (approximately 77 °C for CCl₄). The reaction is often initiated by the heat, and the color of the reaction mixture may change.

-

Maintain the reaction at reflux for 3-4 hours. The completion of the reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-bromocyclohexene.

-

The crude product can be purified by vacuum distillation to yield pure 3-bromocyclohexene.

Step 2: Synthesis of this compound via Hydrobromination

A direct, high-yield protocol for the conversion of 3-bromocyclohexene to this compound is not well-documented in the literature. The following is a general procedure based on the principles of hydrohalogenation of alkenes. It should be noted that the regioselectivity of this reaction may be influenced by the presence of the existing bromine atom, and the formation of isomeric dibromocyclohexanes (e.g., 1,2- and 1,4-isomers) is possible.

Materials:

-

3-Bromocyclohexene

-

Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid)

-

Anhydrous solvent (e.g., acetic acid or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclohexene (1.0 eq) in a suitable anhydrous solvent like acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide (e.g., 33% in acetic acid) (1.1 eq) to the stirred solution.

-

Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product will likely be a mixture of isomers and may require purification by column chromatography or fractional distillation to isolate the desired this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound from cyclohexene.

Caption: Two-step synthesis of this compound.

Reaction Mechanism: Allylic Bromination

The mechanism of the allylic bromination of cyclohexene with NBS proceeds through a free-radical chain reaction.

Caption: Free-radical mechanism of allylic bromination.

References

- 1. BrominationCyclohexene [ursula.chem.yale.edu]

- 2. Solved Draw the complete mechanism of the dibromation | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bromocyclohexane - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Solved Bromine reacts with cyclohexane by a free radical | Chegg.com [chegg.com]

Application Note: Synthesis of Bromocyclohexane via Bromination of Cyclohexanol

Abstract

This application note provides a detailed experimental protocol for the synthesis of bromocyclohexane (B57405) from cyclohexanol (B46403). The primary method described herein involves the reaction of cyclohexanol with hydrobromic acid, a common and effective method for the preparation of secondary alkyl halides. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a step-by-step procedure, a summary of quantitative data, and a graphical representation of the experimental workflow.

Introduction

Bromocyclohexane is a valuable intermediate in organic synthesis, frequently utilized in the production of pharmaceuticals and other specialty chemicals.[1][2] It serves as a precursor for the formation of Grignard reagents and as an alkylating agent.[2] The conversion of cyclohexanol, a readily available secondary alcohol, to bromocyclohexane is a fundamental transformation in organic chemistry. This reaction typically proceeds through a nucleophilic substitution mechanism (S_N1 or S_N2) where the hydroxyl group is protonated by a strong acid to form a good leaving group (water), which is subsequently displaced by a bromide ion.[3][4][5]

Experimental Protocol

This protocol details the synthesis of bromocyclohexane from cyclohexanol using 48% hydrobromic acid.

Materials:

-

Cyclohexanol

-

48% Hydrobromic acid

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or similar azeotropic distillation setup

-

Condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, combine cyclohexanol and 48% hydrobromic acid. A molar ratio of approximately 3.5:1 of hydrobromic acid to cyclohexanol is recommended.[6] Toluene can be added as a solvent to facilitate the azeotropic removal of water.[7]

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[7] The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux for 4-6 hours.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel.

-

Washing: Wash the organic layer sequentially with the following solutions to remove unreacted acid and other impurities:

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[2][8]

-

Purification: Filter to remove the drying agent and purify the crude bromocyclohexane by distillation.[1] Collect the fraction boiling at 166-167°C.[2]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanol | 1.0 equivalent | [6] |

| 48% Hydrobromic Acid | 3.5 equivalents | [6] |

| Reaction Conditions | ||

| Temperature | 90-120°C (Reflux) | [1][7] |

| Reaction Time | 4-6 hours | [6] |

| Product Characterization | ||

| Boiling Point | 166-167°C | [2] |

| Density | ~1.324 g/mL | [9] |

| Expected Yield | 65-75% | [6] |

Experimental Workflow

Caption: Figure 1: Experimental Workflow for the Bromination of Cyclohexanol.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrobromic acid is corrosive and can cause severe burns. Handle with care.

-